

Application Notes and Protocols for the Analysis of Tenuifoliose C

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenuifoliose C is a complex oligosaccharide ester isolated from the roots of Polygala tenuifolia, a plant with a long history of use in traditional medicine for treating cognitive ailments. As a member of the tenuifoliose family of compounds, it is of significant interest to the natural products and drug development communities for its potential neuroprotective properties. This document provides detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for **Tenuifoliose C**, along with protocols for its isolation and spectroscopic analysis, and an overview of its potential biological significance.

¹H and ¹³C NMR Spectral Data

The structural elucidation of **Tenuifoliose C** was achieved through extensive spectroscopic analysis, primarily 1D and 2D NMR techniques. The following tables summarize the assigned chemical shifts for the proton (¹H) and carbon (¹³C) nuclei. Data is referenced from the original structure elucidation literature.

Table 1: ¹H NMR Spectral Data of **Tenuifoliose C** (500 MHz, C₅D₅N)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Sucrose Moiety			
Glc-1	6.16	d	3.5
Glc-2	4.41	t	3.5
Glc-3	4.60	t	3.5
Glc-4	4.28	t	3.5
Glc-5	4.78	m	
Glc-6a	4.65	dd	12.0, 5.0
Glc-6b	4.52	dd	12.0, 2.0
Fru-2'	-	-	-
Fru-3'	5.23	d	5.0
Fru-4'	4.88	t	5.0
Fru-5'	4.81	m	
Fru-6'a	4.13	dd	12.0, 5.0
Fru-6'b	4.05	dd	12.0, 2.0
Ester Moieties			
Benzoyl-2,6	8.25	d	7.5
Benzoyl-3,5	7.55	t	7.5
Benzoyl-4	7.68	t	7.5
Feruloyl-7"	7.92	d	16.0
Feruloyl-8"	6.55	d	16.0
Feruloyl-2"	7.35	d	2.0
Feruloyl-5"	7.15	s	
Feruloyl-6"	7.25	dd	8.0, 2.0



Feruloyl-OMe	3.85	S	
p-Coumaroyl-7"	7.85	d	16.0
p-Coumaroyl-8"	6.45	d	16.0
p-Coumaroyl-2"',6"	7.65	d	8.5
p-Coumaroyl-3"',5"	6.95	d	8.5
Acetyl-Me	2.10	S	

Solvent: Pyridine-d₅. Chemical shifts are reported in ppm relative to the solvent signal.

Table 2: ¹3C NMR Spectral Data of **Tenuifoliose C** (125 MHz, C₅D₅N)



Position	Chemical Shift (δ, ppm)
Sucrose Moiety	
Glc-1	91.2
Glc-2	72.5
Glc-3	73.8
Glc-4	70.5
Glc-5	73.5
Glc-6	63.8
Fru-1'	63.2
Fru-2'	104.8
Fru-3'	77.8
Fru-4'	75.5
Fru-5'	82.5
Fru-6'	64.2
Ester Moieties	
Benzoyl-CO	166.5
Benzoyl-1	130.5
Benzoyl-2,6	130.0
Benzoyl-3,5	128.8
Benzoyl-4	133.5
Feruloyl-CO	167.0
Feruloyl-1"	127.2
Feruloyl-2"	110.5
Feruloyl-3"	148.2



Feruloyl-4"	149.5
Feruloyl-5"	115.0
Feruloyl-6"	123.8
Feruloyl-7"	145.8
Feruloyl-8"	116.2
Feruloyl-OMe	56.2
p-Coumaroyl-CO	167.2
p-Coumaroyl-1"	126.5
p-Coumaroyl-2"',6"	130.8
p-Coumaroyl-3"',5"'	116.5
p-Coumaroyl-4"	160.5
p-Coumaroyl-7"	145.5
p-Coumaroyl-8"	115.5
Acetyl-CO	170.8
Acetyl-Me	21.0

Solvent: Pyridine-d₅. Chemical shifts are reported in ppm relative to the solvent signal.

Experimental Protocols Isolation of Tenuifoliose C from Polygala tenuifolia

The following is a generalized protocol for the isolation of oligosaccharide esters, including **Tenuifoliose C**, from the roots of Polygala tenuifolia.

Materials:

- Dried and powdered roots of Polygala tenuifolia
- Methanol (MeOH)



- n-Butanol (n-BuOH)
- Water (H₂O)
- Silica gel for column chromatography
- Sephadex LH-20
- Reversed-phase C18 silica gel
- Solvents for chromatography (e.g., Chloroform (CHCl₃), Methanol (MeOH), Water (H₂O),
 Acetonitrile (MeCN))
- Rotary evaporator
- · Freeze-dryer

Protocol:

- Extraction: The powdered roots of Polygala tenuifolia are extracted exhaustively with methanol at room temperature. The combined methanol extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- Solvent Partitioning: The crude methanol extract is suspended in water and partitioned successively with n-butanol. The n-butanol soluble fraction, which is enriched with oligosaccharide esters, is collected and concentrated.
- Silica Gel Chromatography: The n-butanol fraction is subjected to column chromatography
 on silica gel. The column is eluted with a gradient of increasing polarity, typically using a
 solvent system such as chloroform-methanol-water. Fractions are collected and monitored
 by thin-layer chromatography (TLC).
- Sephadex LH-20 Chromatography: Fractions containing similar compounds are pooled and further purified by size exclusion chromatography on a Sephadex LH-20 column, eluting with methanol, to remove pigments and other impurities.
- Reversed-Phase HPLC: Final purification is achieved by preparative reversed-phase highperformance liquid chromatography (RP-HPLC) on a C18 column. A gradient of acetonitrile



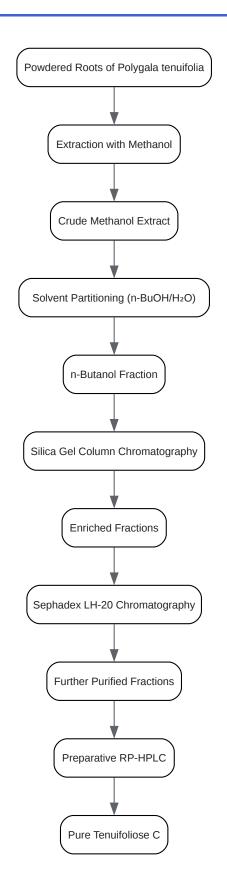


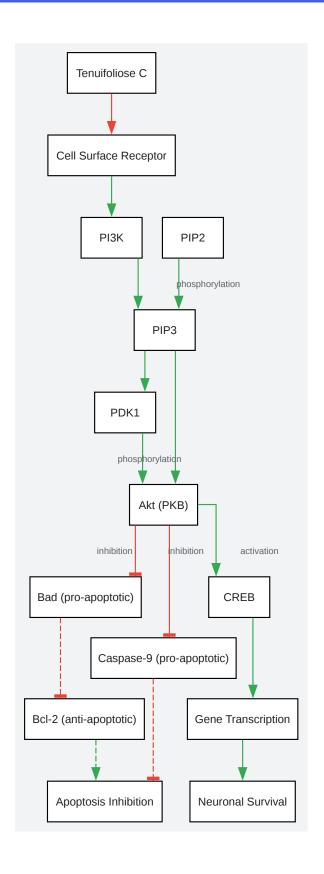


and water is typically used as the mobile phase. **Tenuifoliose C** is isolated as a pure compound.

 Structure Confirmation: The purified **Tenuifoliose C** is freeze-dried, and its structure is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and mass spectrometry.







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